(S)-Ethyl piperidine-2-carboxylate

Asymmetric Synthesis Chiral Resolution Stereochemistry

(S)-Ethyl piperidine-2-carboxylate (CAS 22328-78-5), also known as ethyl (2S)-piperidine-2-carboxylate, is a chiral piperidine ester with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. It is a fundamental chiral synthon in asymmetric synthesis, valued for its single, well-defined stereocenter at the C-2 position of the piperidine ring.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 22328-78-5
Cat. No. B3177808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl piperidine-2-carboxylate
CAS22328-78-5
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCN1
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1
InChIKeySZIKRGHFZTYTIT-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-Ethyl Piperidine-2-Carboxylate (CAS 22328-78-5): A Critical Chiral Building Block


(S)-Ethyl piperidine-2-carboxylate (CAS 22328-78-5), also known as ethyl (2S)-piperidine-2-carboxylate, is a chiral piperidine ester with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is a fundamental chiral synthon in asymmetric synthesis, valued for its single, well-defined stereocenter at the C-2 position of the piperidine ring. As a building block, its primary role is to impart stereochemical control during the construction of more complex molecules, including pharmaceuticals, agrochemicals, and natural products . The compound is available from multiple vendors as a neat liquid, typically with purities of 98% or higher, and is also offered as the hydrochloride salt (CAS 123495-48-7) to enhance handling and solubility [1].

Why (S)-Ethyl Piperidine-2-Carboxylate (CAS 22328-78-5) Cannot Be Readily Substituted with Racemic or Alternative Enantiomer Forms


The procurement of this compound is a matter of stereochemical precision, not just chemical identity. Substituting (S)-ethyl piperidine-2-carboxylate with its racemate (CAS 15862-72-3) or the (R)-enantiomer introduces a critical variable: the spatial arrangement of atoms around the chiral C-2 center. This difference can lead to fundamentally different interactions with chiral biological targets, potentially altering or negating the desired downstream pharmacological or biological effect . Similarly, using a salt form like the hydrochloride (CAS 123495-48-7) instead of the free base changes the compound's physical properties, such as solubility and stability, which can significantly impact its suitability for a specific synthetic route. Therefore, verifying the correct CAS number and, where necessary, confirming enantiomeric purity by methods like chiral HPLC or optical rotation, is a non-negotiable step in ensuring experimental reproducibility and compliance with regulatory standards, especially in pharmaceutical R&D [1].

Quantitative Evidence for (S)-Ethyl Piperidine-2-Carboxylate (CAS 22328-78-5) Versus Key Comparators


Chiral Purity Defines Synthetic Utility: (S)-Enantiomer vs. Racemate

The primary differentiator is its stereochemical purity. While racemic ethyl pipecolinate (CAS 15862-72-3) is a 1:1 mixture of (R) and (S) enantiomers, the (S)-enantiomer is supplied as a single, defined stereoisomer . This is critical for applications requiring absolute stereocontrol. The process of obtaining the pure (S)-enantiomer typically involves a resolution step, often using a chiral resolving agent like L-tartaric acid, which separates the desired (S)-form from its (R)-counterpart [1]. The commercial product is characterized by a specific optical rotation, e.g., a vendor specification for the hydrochloride salt (CAS 123495-48-7) indicates a purity of 98% (Min, HPLC) [2].

Asymmetric Synthesis Chiral Resolution Stereochemistry

Physical Form and Solubility: Free Base vs. Hydrochloride Salt

The free base form of (S)-ethyl piperidine-2-carboxylate is a liquid with limited water solubility (calculated logP values ranging from 0.31 to 1.79 depending on the model) . In contrast, the hydrochloride salt (CAS 123495-48-7) is a white solid that exhibits significantly enhanced aqueous solubility, making it more suitable for certain chemical reactions or for direct use in biological assays where aqueous media are required [1]. This is a classic example of how salt form selection can optimize a compound's physical properties for a specific application.

Formulation Solubility Medicinal Chemistry

Functional Versatility as a Chiral Synthon in Complex Molecule Synthesis

The piperidine ring with a chiral center at the alpha-position to the ester is a privileged motif in medicinal chemistry. (S)-ethyl piperidine-2-carboxylate serves as a direct precursor to (S)-pipecolic acid and its derivatives, which are crucial components in numerous bioactive molecules, including beta-lactamase inhibitors like avibactam [1]. Its value lies in its ability to undergo a wide range of transformations—including ester hydrolysis, N-alkylation, and reductive amination—while retaining its stereochemical integrity. This allows chemists to elaborate the scaffold in a controlled manner to access complex, chiral molecular architectures with high efficiency and stereoselectivity.

Building Block Drug Discovery Heterocyclic Chemistry

Stability and Storage Conditions: Enantiopure vs. Racemic Forms

Enantiomerically pure compounds can sometimes exhibit different stability profiles compared to their racemic counterparts due to differences in crystal packing or sensitivity to racemization. While both the (S)-enantiomer and the racemate are generally stable liquids, vendors often specify more stringent storage conditions for the enantiopure free base, such as storage under an inert atmosphere at 2-8°C [1]. This precaution minimizes the risk of racemization or degradation, ensuring the long-term chiral integrity of the compound.

Chemical Stability Storage Handling

Key Application Scenarios for Procuring (S)-Ethyl Piperidine-2-Carboxylate (CAS 22328-78-5)


Synthesis of Enantiomerically Pure Pharmaceutical Intermediates and APIs

This compound is a primary choice for research groups developing novel chiral pharmaceuticals, particularly those containing a piperidine or pipecolic acid moiety. As highlighted in Section 3, its use as a precursor to a key intermediate for the beta-lactamase inhibitor avibactam demonstrates its utility in constructing complex molecules with multiple stereocenters [1]. Its defined stereochemistry ensures that the final drug candidate is a single enantiomer, which is often a prerequisite for regulatory approval and can confer advantages in terms of potency, selectivity, and reduced off-target effects. Procurement of this specific (S)-enantiomer is essential for maintaining the integrity of the synthetic route and the intellectual property surrounding a new chemical entity.

Chiral Building Block for Academic and Industrial Asymmetric Synthesis

For laboratories focused on developing new asymmetric synthetic methodologies, (S)-ethyl piperidine-2-carboxylate serves as a standard, commercially available chiral pool material. Its two functional handles—a secondary amine and an ethyl ester—make it a versatile starting point for exploring new catalysts, reagents, and reaction conditions for stereoselective transformations such as N-functionalizations or ester modifications . Using this defined enantiomer allows researchers to directly study and quantify the stereochemical outcome of their reactions, a critical aspect of advancing the field of asymmetric catalysis.

Preparation of Chiral Ligands and Organocatalysts

The piperidine framework is a common feature in chiral ligands used in asymmetric catalysis and in organocatalysts like proline derivatives. The (S)-ethyl piperidine-2-carboxylate scaffold can be elaborated to create novel chiral auxiliaries, ligands, or organocatalysts. Its procurement over the racemic mixture is necessary to access the desired enantiopure form of the catalyst, which is the active species responsible for inducing chirality in the final product. The cost of the enantiopure starting material is a direct investment in the efficiency and selectivity of the catalytic process.

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